molecular formula C20H24N2O3S2 B5170496 3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide CAS No. 6408-77-1

3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide

Cat. No. B5170496
CAS RN: 6408-77-1
M. Wt: 404.6 g/mol
InChI Key: ZHAYVZGHLVKNNP-UHFFFAOYSA-N
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Description

3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the inhibition of enzymes that play a crucial role in various physiological processes. For example, it inhibits carbonic anhydrase, which is involved in the regulation of acid-base balance in the body. It also inhibits histone deacetylase, which is involved in the regulation of gene expression. Additionally, it inhibits metalloproteinases, which are involved in the degradation of extracellular matrix proteins.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide are diverse and depend on the specific enzyme that it inhibits. For example, its inhibition of carbonic anhydrase can lead to the reduction of intraocular pressure and the treatment of glaucoma. Its inhibition of histone deacetylase can lead to the modulation of gene expression and the treatment of cancer and inflammatory diseases. Its inhibition of metalloproteinases can lead to the prevention of tumor invasion and metastasis.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide in lab experiments include its potency, selectivity, and versatility. It can be used to inhibit various enzymes that play a crucial role in various physiological processes. However, its limitations include its potential toxicity, limited solubility, and potential off-target effects.

Future Directions

There are several future directions for the study of 3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide. These include the development of more potent and selective inhibitors, the investigation of its potential applications in other diseases, the elucidation of its mechanism of action at the molecular level, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, the use of this compound in combination with other drugs or therapies could lead to synergistic effects and improved efficacy.

Synthesis Methods

The synthesis of 3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide involves the reaction of 4-(1-piperidinylsulfonyl)aniline with phenylthioacetic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction takes place in a solvent such as dichloromethane or tetrahydrofuran (THF) at room temperature. The resulting product is purified by column chromatography or recrystallization.

Scientific Research Applications

3-(phenylthio)-N-[4-(1-piperidinylsulfonyl)phenyl]propanamide has been extensively studied for its potential applications in scientific research, particularly in the field of medicinal chemistry. It has been found to be a potent inhibitor of several enzymes such as carbonic anhydrase, histone deacetylase, and metalloproteinases. It has also been shown to have anticancer, anti-inflammatory, and antiviral activities.

properties

IUPAC Name

3-phenylsulfanyl-N-(4-piperidin-1-ylsulfonylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O3S2/c23-20(13-16-26-18-7-3-1-4-8-18)21-17-9-11-19(12-10-17)27(24,25)22-14-5-2-6-15-22/h1,3-4,7-12H,2,5-6,13-16H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHAYVZGHLVKNNP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)CCSC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80367683
Record name STK392995
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

404.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(phenylsulfanyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]propanamide

CAS RN

6408-77-1
Record name STK392995
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80367683
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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